molecular formula C12H15ClFN3 B12839029 n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride

n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride

Cat. No.: B12839029
M. Wt: 255.72 g/mol
InChI Key: IFVVQWSZCAGFNB-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride is a fluorinated isoquinoline derivative featuring a 3-aminopropylamine side chain and a hydrochloride salt. The isoquinoline core is a heterocyclic aromatic compound, and the 7-fluoro substitution likely enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties. The aminopropyl group may improve solubility or serve as a functional handle for further chemical modifications, such as conjugation to polymers or targeting moieties. The hydrochloride salt form increases aqueous solubility, a critical factor for in vivo applications.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N'-(7-fluoroisoquinolin-1-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c13-10-3-2-9-4-7-16-12(11(9)8-10)15-6-1-5-14;/h2-4,7-8H,1,5-6,14H2,(H,15,16);1H

InChI Key

IFVVQWSZCAGFNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2NCCCN)F.Cl

Origin of Product

United States

Preparation Methods

Preparation of 7-Fluoroisoquinoline Intermediate

  • Starting from 7-fluoro-4-hydroxyquinoline derivatives, nucleophilic substitution reactions are performed to introduce functional groups at the 1-position.
  • Sodium hydride is used as a base in solvents like 2-methoxyethanol or N,N-dimethylformamide (DMF) under reflux conditions to facilitate substitution reactions.
  • The reaction mixture is typically worked up by partitioning between ethyl acetate and aqueous sodium bicarbonate, followed by acidification to precipitate the desired intermediate.

Introduction of the 3-Aminopropyl Side Chain

  • The 3-aminopropyl group is introduced via nucleophilic substitution or coupling reactions.
  • A common approach involves the use of protected amine derivatives such as tert-butoxycarbonyl (Boc)-protected 3-aminopropyl reagents to prevent side reactions.
  • Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as N-ethyl-N,N-diisopropylamine in solvents like DMF at room temperature (around 20°C) for extended periods (e.g., 16 hours) are used to form the amide or amine bond efficiently.

Deprotection and Formation of Hydrochloride Salt

  • After coupling, the Boc protecting group is removed under acidic conditions, typically using hydrogen chloride gas or hydrochloric acid in solvents such as tetrahydrofuran (THF).
  • The reaction is carried out at low temperatures (0–25°C) for 1–5 hours to yield the free amine.
  • The free amine is then converted into its hydrochloride salt by bubbling HCl gas into the solution or by treatment with aqueous HCl, resulting in precipitation of the hydrochloride salt, which is filtered and dried.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
7-Fluoroisoquinoline formation 7-fluoro-4-hydroxyquinoline + NaH in 2-methoxyethanol Reflux overnight 8–24 hours Not specified Multiple additions of NaH for completion
Coupling with 3-aminopropyl Boc-protected 3-aminopropyl + HATU + base in DMF 20°C 16 hours ~75% Use of N-ethyl-N,N-diisopropylamine base
Boc deprotection and salt formation HCl gas in THF 0–25°C 1–5 hours ~90% Precipitation of hydrochloride salt

Alternative Synthetic Routes and Notes

  • Some methods use potassium phthalimide to protect the amine during intermediate steps, followed by hydrazinolysis to liberate the free amine before salt formation.
  • Solvents such as dichloromethane, acetonitrile, and methanol are commonly used depending on the step.
  • Palladium-catalyzed coupling reactions may be employed for selective functionalization of the isoquinoline ring, especially when introducing fluorine or other substituents.
  • Purification techniques include silica gel chromatography with solvent gradients (e.g., methylene chloride/methanol or ethyl acetate/hexane) to isolate intermediates and final products with high purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 7-fluoro-4-hydroxyquinoline derivatives, Boc-protected 3-aminopropyl reagents
Key reagents Sodium hydride, HATU, N-ethyl-N,N-diisopropylamine, HCl gas
Solvents 2-methoxyethanol, DMF, THF, dichloromethane, acetonitrile
Reaction temperatures 0–25°C for deprotection and salt formation; reflux for substitution reactions
Reaction times 1–24 hours depending on step
Purification Silica gel chromatography, extraction, filtration
Typical yields 75–93% depending on step

Research Findings and Considerations

  • The presence of the fluorine atom at the 7-position enhances the compound's pharmacokinetic properties and biological activity, necessitating careful control of reaction conditions to preserve this substituent.
  • Use of protecting groups like Boc is critical to prevent side reactions during coupling steps.
  • The hydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent ratios is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the isoquinoline ring.

Scientific Research Applications

Cancer Research

One of the most promising applications of n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride is in cancer therapy. Its ability to inhibit Ras proteins positions it as a potential candidate for targeted cancer therapies. Ras mutations are prevalent in many cancers, making this inhibition crucial for therapeutic interventions.

Neuroprotection

There is emerging evidence that compounds with similar structures may provide neuroprotective effects, particularly against drug-induced neurotoxicity. For example, research on related compounds has demonstrated protective effects against cisplatin-induced ototoxicity, suggesting a broader neuroprotective potential .

Application Area Mechanism Potential Benefits
Cancer TherapyInhibition of Ras proteinsTargeted treatment for Ras-mutated cancers
NeuroprotectionAntioxidant propertiesProtection against drug-induced neuronal damage

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cellular apoptosis induced by various stressors. For instance, similar compounds have been shown to mitigate oxidative stress in neuronal cell lines, highlighting their potential as protective agents in neurodegenerative conditions .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. For example, studies involving zebrafish and rat models have shown that administration of related compounds can prevent hearing loss associated with cisplatin treatment by inhibiting mitochondrial dysfunction and reducing reactive oxygen species generation . These findings suggest that this compound may offer similar protective benefits.

Mechanism of Action

The mechanism by which n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The fluorinated isoquinoline core enhances its binding affinity and specificity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Table 1: Key Features of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine Hydrochloride and Analogs

Compound Core Structure Functional Groups Potential Applications Solubility Profile
This compound Isoquinoline 7-Fluoro, 3-aminopropylamine, HCl salt Pharmaceuticals (speculative) High water solubility (HCl salt)
N-(3-Aminopropyl) methacrylamide hydrochloride (APM) Methacrylamide 3-Aminopropyl, methacrylamide Bioadhesives, polymer networks Water-soluble (HCl salt)
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide monomer synthesis Soluble in organic solvents

Pharmacological and Material Science Relevance

  • Fluorinated Isoquinoline vs. Phthalimide Derivatives: The isoquinoline core in the target compound distinguishes it from 3-chloro-N-phenyl-phthalimide, which is a phthalimide derivative. Phthalimides are widely used as monomers for high-performance polymers (e.g., polyimides), whereas fluorinated isoquinolines are more commonly explored in drug discovery due to their ability to interact with biological targets like kinases or neurotransmitter receptors.
  • Aminopropyl-Functionalized Compounds: Both the target compound and N-(3-aminopropyl) methacrylamide hydrochloride (APM) share a 3-aminopropyl group. APM is utilized in bioadhesive formulations, where the amine group participates in crosslinking reactions (e.g., with oxidized polysaccharides or PEG derivatives). The target compound’s amine group could similarly enable covalent bonding in drug delivery systems or biomaterials.
  • Halogenation Effects: The 7-fluoro substituent in the target compound may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs. In contrast, the chloro group in 3-chloro-N-phenyl-phthalimide primarily serves as a reactive site for polymerization.

Research Findings and Gaps

  • Limited direct data on the target compound’s biological activity or material properties are available in the provided evidence. However, studies on APM highlight the utility of aminopropyl groups in forming stable hydrogels via Schiff base reactions, suggesting analogous reactivity for the target compound.
  • The absence of solubility or stability data for the target compound necessitates further experimental validation, particularly given the contrasting solubility profiles of isoquinoline (polar) and phthalimide (nonpolar) derivatives.

Biological Activity

n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14ClF N2
  • Molecular Weight : 236.7 g/mol
  • IUPAC Name : 7-fluoro-1H-isoquinolin-3-amine hydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as an antimicrobial agent and its potential as a kinase inhibitor. The compound's structure suggests it may interact with biological targets involved in signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 7-fluoroisoquinoline have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The isoquinoline scaffold is known for its ability to inhibit multiple kinases. Studies suggest that this compound may act as a selective inhibitor of specific kinases involved in cancer progression and inflammatory responses .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Binding to Kinase Domains : The compound may inhibit kinase activity by binding to the ATP-binding site, thereby disrupting phosphorylation processes critical for cell signaling.
  • Modulation of Signaling Pathways : By inhibiting specific kinases, the compound could alter downstream signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Mazzucato et al. (2020) Investigated the synthesis and biological evaluation of novel kinase inhibitors, highlighting the potential of isoquinoline derivatives in modulating inflammatory responses.
Antimicrobial Evaluation (2007) Demonstrated that 7-fluoroisoquinoline derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Kinase Selectivity Studies (2016) Identified selective inhibition patterns among isoquinoline derivatives, suggesting a promising avenue for targeted cancer therapies.

Research Applications

The compound's potential applications span several fields:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting kinases involved in cancer.
  • Antimicrobial Agents : Further exploration into its efficacy against resistant bacterial strains.

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